molecular formula C12H18N2 B3226631 4-[2-(Piperidin-4-yl)ethyl]pyridine CAS No. 1256833-76-7

4-[2-(Piperidin-4-yl)ethyl]pyridine

Cat. No.: B3226631
CAS No.: 1256833-76-7
M. Wt: 190.28
InChI Key: BZLMRWRITNQGQQ-UHFFFAOYSA-N
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Description

4-[2-(Piperidin-4-yl)ethyl]pyridine is a heterocyclic organic compound that features both a pyridine and a piperidine ring. The compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyridine and piperidine rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Piperidin-4-yl)ethyl]pyridine typically involves the reaction of 4-piperidone with 2-bromoethylpyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidone nitrogen attacks the bromoethyl group, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Piperidin-4-yl)ethyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce any unsaturated bonds present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or piperidine nitrogen can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the compound with saturated bonds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[2-(Piperidin-4-yl)ethyl]pyridine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Piperidin-4-yl)ethyl]pyridine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Pyrrolidinyl)piperidine: Similar in structure but with a pyrrolidine ring instead of a pyridine ring.

    2-(Piperidin-4-yl)pyridine: Similar but with the piperidine ring attached at a different position on the pyridine ring.

    4-(2-Pyridyl)piperidine: Similar but with the pyridine and piperidine rings connected differently.

Uniqueness

4-[2-(Piperidin-4-yl)ethyl]pyridine is unique due to its specific arrangement of the pyridine and piperidine rings, which can confer distinct pharmacological properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

4-(2-piperidin-4-ylethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-4,7-8,12,14H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLMRWRITNQGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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